molecular formula C11H15NO2S B1528210 Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1803599-92-9

Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1528210
M. Wt: 225.31 g/mol
InChI Key: LPBNXCSRYAZUGI-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It has a cyclopropylmethyl group and a methyl group attached to the thiazole ring, and an ethyl carboxylate group attached to the 5-position of the thiazole .


Molecular Structure Analysis

The cyclopropyl group is a three-membered carbon ring, which is known to be highly strained due to its bond angles . The thiazole ring is aromatic and contains a sulfur and a nitrogen atom .


Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The cyclopropyl group can undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the ethyl carboxylate group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches : Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been synthesized using a variety of chemical reactions, including cyclization of active methylene isocyanides with α-oxodithioesters induced by base, leading to the formation of 4-methylthio/ethoxycarbonyl-5-acylthiazoles. These methods offer an expedient route to thiazole derivatives with significant yields and potential for further functionalization (Swaroop et al., 2020).

Crystallographic and Spectroscopic Analysis : The crystal structure and spectroscopic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate and its derivatives have been characterized, providing insights into their molecular geometries, bonding interactions, and electronic properties. Such detailed analysis aids in understanding the compound's reactivity and potential applications in materials science and pharmaceuticals (Haroon et al., 2018).

Biological Activities

Antimicrobial and Antioxidant Properties : Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have demonstrated significant antimicrobial and antioxidant activities. Their ability to inhibit the growth of various bacterial and fungal strains, as well as their capacity to act as effective antioxidants, makes them promising candidates for pharmaceutical applications and the development of new antimicrobial agents (Raghavendra et al., 2016).

Chemical Modifications and Derivative Synthesis

Derivative Development : The chemical modification of ethyl 2-amino-4-methylthiazole-5-carboxylate has led to the creation of a variety of derivatives with enhanced or specific biological and chemical properties. These modifications allow for the exploration of structure-activity relationships and the optimization of biological efficacy for potential therapeutic applications (Desai et al., 2019).

Safety And Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, similar compounds can be flammable and may cause irritation upon contact .

Future Directions

The study of thiazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)10-7(2)12-9(15-10)6-8-4-5-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBNXCSRYAZUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152885
Record name 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

1803599-92-9
Record name 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803599-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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